Cas no 73816-46-3 (5,6-dimethyl-2,3-dihydro-1H-indole-2,3-dione)

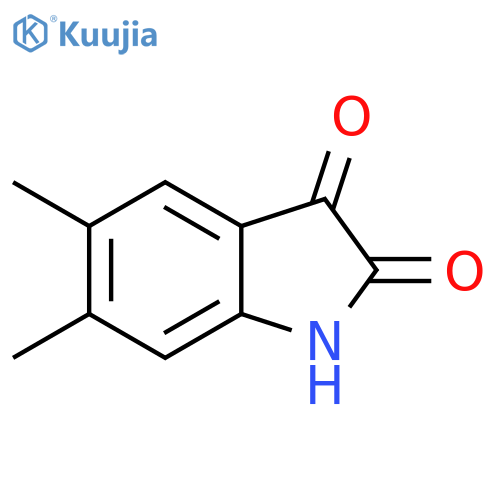

73816-46-3 structure

商品名:5,6-dimethyl-2,3-dihydro-1H-indole-2,3-dione

5,6-dimethyl-2,3-dihydro-1H-indole-2,3-dione 化学的及び物理的性質

名前と識別子

-

- 5,6-dimethyl-1H-Indole-2,3-dione

- 1H-Indole-2,3-dione,5,6-dimethyl-

- 5,6-Dimethylisatin

- 5,6-dimethyl-1H-indol-2,3-dione

- 5,6-Dimethylindole-2,3-dione

- 5,6-Dimethyl-indolin-2,3-dion

- 5,6-dimethyl-indoline-2,3-dione

- INDOLE-2,3-DIONE,5,6-DIMETHYL

- 5,6-dimethyl-2,3-dihydro-1H-indole-2,3-dione

- INDOLE-2,3-DIONE, 5,6-DIMETHYL-

- FT-0714705

- AKOS027393661

- MLS002703810

- ZB1342

- W17738

- SY173224

- DTXSID00224244

- NCIOpen2_002071

- NSC104995

- Indole-2, 5,6-dimethyl-

- 1H-Indole-2,3-dione, 5, 6-dimethyl-

- SMR001570524

- CS-0055928

- YCA81646

- SCHEMBL2267095

- 1H-Indole-2,3-dione, 5,6-dimethyl-

- NSC-104995

- MFCD01718831

- SB65152

- BRWIXNVFRUVHEU-UHFFFAOYSA-N

- Z199536592

- 5,6-dimethylindoline-2,3-dione

- EN300-24748

- BRN 0133055

- 1H-Indole-2, 5,6-dimethyl-

- 73816-46-3

- NSC 104995

- CHEMBL2140833

- DB-081844

-

- MDL: MFCD01718831

- インチ: InChI=1S/C10H9NO2/c1-5-3-7-8(4-6(5)2)11-10(13)9(7)12/h3-4H,1-2H3,(H,11,12,13)

- InChIKey: BRWIXNVFRUVHEU-UHFFFAOYSA-N

- ほほえんだ: CC1=CC2=C(C=C1C)NC(=O)C2=O

計算された属性

- せいみつぶんしりょう: 175.06300

- どういたいしつりょう: 175.063328530g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 262

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 46.2Ų

じっけんとくせい

- PSA: 46.17000

- LogP: 1.57620

5,6-dimethyl-2,3-dihydro-1H-indole-2,3-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-24748-0.05g |

5,6-dimethyl-2,3-dihydro-1H-indole-2,3-dione |

73816-46-3 | 95.0% | 0.05g |

$133.0 | 2025-02-20 | |

| Enamine | EN300-24748-0.5g |

5,6-dimethyl-2,3-dihydro-1H-indole-2,3-dione |

73816-46-3 | 95.0% | 0.5g |

$445.0 | 2025-02-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ1396-1G |

5,6-dimethyl-2,3-dihydro-1H-indole-2,3-dione |

73816-46-3 | 95% | 1g |

¥ 3,517.00 | 2023-04-06 | |

| Chemenu | CM239375-1g |

5,6-Dimethylindoline-2,3-dione |

73816-46-3 | 95%+ | 1g |

$*** | 2023-05-29 | |

| TRC | D481848-100mg |

5,6-dimethyl-2,3-dihydro-1H-indole-2,3-dione |

73816-46-3 | 100mg |

$ 295.00 | 2022-06-05 | ||

| Enamine | EN300-24748-1.0g |

5,6-dimethyl-2,3-dihydro-1H-indole-2,3-dione |

73816-46-3 | 95.0% | 1.0g |

$571.0 | 2025-02-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ1396-5G |

5,6-dimethyl-2,3-dihydro-1H-indole-2,3-dione |

73816-46-3 | 95% | 5g |

¥ 10,553.00 | 2023-04-06 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ1396-10g |

5,6-dimethyl-2,3-dihydro-1H-indole-2,3-dione |

73816-46-3 | 95% | 10g |

¥19188.0 | 2024-04-17 | |

| Aaron | AR008QPG-2.5g |

1H-Indole-2,3-dione,5,6-dimethyl- |

73816-46-3 | 95% | 2.5g |

$1949.00 | 2025-02-10 | |

| 1PlusChem | 1P008QH4-50mg |

1H-Indole-2,3-dione,5,6-dimethyl- |

73816-46-3 | 95% | 50mg |

$260.00 | 2024-04-21 |

5,6-dimethyl-2,3-dihydro-1H-indole-2,3-dione 関連文献

-

1. 423. Carcinogenic nitrogen compounds. Part XXXVI. The use of dimethyltetralones for the synthesis of polymethylated angular benzacridines and benzocarbazolesN. P. Buu-Ho?,G. Saint-Ruf,P. Jacquignon,Michèle Marty J. Chem. Soc. 1963 2274

-

2. 1035. Reactions of alloxan with aromatic amines: dioxindole-3-carboxyureides and oxindole-3-spiro-5′-oxazolidine-2′,4′-dionesJ. W. Clark-Lewis,J. A. Edgar J. Chem. Soc. 1965 5551

-

3. 631. AzatropolonesA. H. Rees J. Chem. Soc. 1959 3111

73816-46-3 (5,6-dimethyl-2,3-dihydro-1H-indole-2,3-dione) 関連製品

- 39603-24-2(5,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione)

- 5588-87-4(4,5-Benzoisatin)

- 608-05-9(5-methyl-2,3-dihydro-1H-indole-2,3-dione)

- 34934-05-9(4-ethyl-2,3-dihydro-1H-indole-2,3-dione)

- 100487-79-4(1H-Indole-2,3-dione,4,5-dimethyl-)

- 91-56-5(Isatin)

- 2058-74-4(1-methyl-2,3-dihydro-1H-indole-2,3-dione)

- 25128-35-2(2,3-Dioxoindoline-7-carboxylic acid)

- 79183-65-6(7-Ethyl-1H-indole-2,3-dione)

- 723-89-7(1-phenyl-2,3-dihydro-1H-indole-2,3-dione)

推奨される供給者

Amadis Chemical Company Limited

(CAS:73816-46-3)5,6-dimethyl-2,3-dihydro-1H-indole-2,3-dione

清らかである:99%

はかる:1g

価格 ($):475.0

atkchemica

(CAS:73816-46-3)5,6-dimethyl-2,3-dihydro-1H-indole-2,3-dione

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ